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molecular formula C14H10FIN4 B8482534 9-Cyclopropyl-6-(4-fluoro-3-iodophenyl)-9H-imidazo[4,5-c]pyridazine

9-Cyclopropyl-6-(4-fluoro-3-iodophenyl)-9H-imidazo[4,5-c]pyridazine

Cat. No. B8482534
M. Wt: 380.16 g/mol
InChI Key: QFWVEGYHEMMIPX-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

Prepared by a Method analogous to that as described above for Preparation 87 using 7-cyclopropyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]pyridazine (Preparation 93) and 1,3-diiodo-5,5-dimethylhydantoin to afford the title compound in 79% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:8]3[N:9]=[N:10][CH:11]=[C:12]([C:13]4[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=4)[C:7]=3[N:6]=[CH:5]2)[CH2:3][CH2:2]1.[I:20]N1C(C)(C)C(=O)N(I)C1=O>>[I:20][C:15]1[CH:14]=[C:13]([C:12]2[C:7]3[N:6]=[CH:5][N:4]([CH:1]4[CH2:3][CH2:2]4)[C:8]=3[N:9]=[N:10][CH:11]=2)[CH:18]=[CH:17][C:16]=1[F:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1C=NC2=C1N=NC=C2C2=CC=C(C=C2)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IN1C(=O)N(C(=O)C1(C)C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by a Method analogous to

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1F)C=1C2=C(N=NC1)N(C=N2)C2CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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